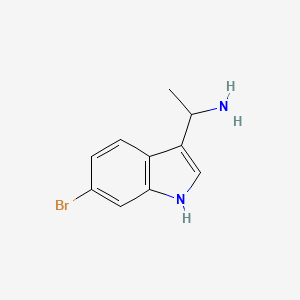

1-(6-Bromo-1H-indol-3-YL)ethan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11BrN2 |

|---|---|

Molecular Weight |

239.11 g/mol |

IUPAC Name |

1-(6-bromo-1H-indol-3-yl)ethanamine |

InChI |

InChI=1S/C10H11BrN2/c1-6(12)9-5-13-10-4-7(11)2-3-8(9)10/h2-6,13H,12H2,1H3 |

InChI Key |

YGGLNJKXYIINJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CNC2=C1C=CC(=C2)Br)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 6 Bromo 1h Indol 3 Yl Ethan 1 Amine

Strategies for the Preparation of 1-(6-Bromo-1H-indol-3-YL)ethan-1-amine

The construction of the this compound core structure is primarily achieved through transformations of a key intermediate, 3-acetyl-6-bromoindole (B1292092). This precursor is typically synthesized via Friedel-Crafts acylation of 6-bromoindole (B116670). From this intermediate, several methodologies can be employed to introduce the amine functionality.

Condensation Reactions as a Synthetic Route

Condensation reactions provide a direct pathway from a ketone to an amine, often in a one-pot procedure. The Leuckart reaction and its variants are classic examples of such transformations, utilizing ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.orgmdpi.com

In this context, 3-acetyl-6-bromoindole can be heated with ammonium formate, which decomposes into formic acid and ammonia (B1221849). wikipedia.org The ammonia reacts with the ketone to form an intermediate imine, which is subsequently reduced in situ by the formic acid to yield the target primary amine. wikipedia.org While effective, the traditional Leuckart reaction often requires high temperatures, typically between 120°C and 165°C. wikipedia.org Modern adaptations, such as using microwave assistance, have been shown to accelerate this type of reductive amination on related indole (B1671886) substrates, significantly reducing reaction times and potentially improving yields. nih.gov

Table 1: Key Features of Condensation-Based Synthesis

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Leuckart Reaction | Ammonium Formate or Formamide | High Temperature (120-165°C) | One-pot procedure; Inexpensive reagents | Harsh conditions; Potential for side products |

Reduction-Based Approaches for Indole-Ethanamine Core Construction

Reduction-based methods offer a versatile and often milder alternative to high-temperature condensation reactions. These strategies typically involve two main pathways: direct reductive amination of the ketone precursor or the reduction of a ketone-derived intermediate such as an oxime.

Reductive Amination: This is one of the most common and efficient methods for amine synthesis from carbonyl compounds. wikipedia.org The process involves the reaction of 3-acetyl-6-bromoindole with an amine source (such as ammonia) to form an imine intermediate, which is then reduced without isolation. A variety of reducing agents can be employed, allowing for optimization based on substrate tolerance and desired reaction conditions. masterorganicchemistry.comorganic-chemistry.org

Sodium borohydride (B1222165) (NaBH₄) is a common and cost-effective choice, though more selective reagents are often preferred to avoid reduction of other sensitive functional groups. masterorganicchemistry.comresearchgate.net Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it is more selective for the reduction of the protonated imine (iminium ion) over the starting ketone, allowing the reaction to be performed efficiently in a single pot. wikipedia.orgmasterorganicchemistry.com Another widely used reagent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is also mild and selective, often providing excellent yields under non-acidic conditions. masterorganicchemistry.com

Oxime Reduction: An alternative reduction-based approach involves the conversion of 3-acetyl-6-bromoindole to its corresponding oxime by reaction with hydroxylamine. This 3-acetyl-6-bromoindole oxime can then be isolated and subsequently reduced to the target amine. This two-step process can be advantageous when direct reductive amination proves difficult. A wide array of reagents are known to reduce oximes to primary amines, including catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) and various chemical reductants like zinc in acetic acid or lithium aluminum hydride (LiAlH₄). tsijournals.com The choice of reductant can be tailored to be compatible with the bromo-substituted indole ring. uc.pt

Table 2: Comparison of Reduction-Based Methods

| Pathway | Intermediate | Common Reducing Agents | Key Characteristics |

|---|---|---|---|

| Reductive Amination | Imine | NaBH₄, NaBH₃CN, NaBH(OAc)₃ | Typically a one-pot reaction; Mild conditions; High selectivity with appropriate reagents. wikipedia.orgmasterorganicchemistry.com |

Synthesis of Analogs and Derivatives of this compound

The core structure of this compound possesses multiple reactive sites—the primary amine, the indole nitrogen (N-H), and the aromatic ring—which allow for extensive chemical modifications to generate a diverse library of analogs.

Alkylation and Acylation Strategies on the Amine and Indole Nitrogen

Both nitrogen atoms in the molecule can be functionalized through standard alkylation and acylation reactions.

Indole Nitrogen (N-1): The indole N-H is weakly acidic and can be deprotonated with a suitable base (e.g., sodium hydride, NaH) followed by reaction with an electrophile. nih.gov This allows for the introduction of various groups at the N-1 position. Common modifications include N-methylation (using methyl iodide), N-benzylation (using benzyl (B1604629) bromide), and N-sulfonylation (using tosyl chloride), which can alter the compound's electronic properties and steric profile. nih.gov N-acylation can also be achieved using acylating agents like thioesters in the presence of a base, offering a chemoselective route to N-acylindoles. nih.gov

Side-Chain Amine: The primary amine on the ethyl side chain is a potent nucleophile and can be readily modified. It can undergo further alkylation via reductive amination with aldehydes or ketones to yield secondary or tertiary amines. researchgate.net Acylation is also a common transformation, where reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of stable amide derivatives.

Halogenation and Halogen Exchange Studies for Structure Diversification

The bromine atom at the C-6 position and the remaining open positions on the indole ring provide opportunities for further halogenation or halogen exchange reactions.

Further Halogenation: While the indole nucleus is already substituted with bromine, additional halogenation is possible. Electrophilic aromatic substitution on the indole ring is a complex process, as the pyrrole (B145914) ring is highly activated. researchgate.net Direct halogenation of 3-substituted indoles often occurs at the C-2 position. However, regioselectivity can be controlled. For instance, enzymatic halogenation has been shown to selectively introduce halogens at specific positions on the indole scaffold. nih.govfrontiersin.org Regioselective bromination at other positions on the benzenoid ring (C-4, C-5, C-7) typically requires multi-step strategies involving protecting groups to deactivate the more reactive sites. researchgate.net

Halogen Exchange: The C-Br bond at the 6-position can be replaced with other halogens (F, Cl, I) through metal-mediated halogen exchange reactions. frontiersin.org Copper- or palladium-catalyzed processes, often referred to as aromatic Finkelstein reactions, can be used to convert the aryl bromide into the corresponding aryl iodide or chloride. frontiersin.orgacs.org This allows for fine-tuning of the electronic and steric properties of the molecule and provides access to precursors for other cross-coupling reactions where an aryl iodide might be more reactive. rsc.org

Multi-Component and Cascade Reactions in Indole Derivative Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are powerful tools for rapidly building molecular complexity. mdpi.com Indole derivatives are frequently used as substrates in MCRs.

The precursor, 3-acetyl-6-bromoindole, could serve as the ketone component in various MCRs, such as the Hantzsch pyridine (B92270) synthesis or related reactions, to generate complex heterocyclic systems fused or attached to the indole C-3 position. mdpi.com Similarly, the final amine product, this compound, could be employed as the amine component in Ugi or Passerini reactions.

Cascade reactions, which involve a sequence of intramolecular transformations, are also employed to construct complex polycyclic indole frameworks. rsc.org Derivatives of the title compound could be designed to undergo intramolecular cyclizations, leading to novel, rigidified indole alkaloids. For example, a suitably functionalized N-1 substituent could react with the side-chain amine in a Pictet-Spengler-type reaction to form a new ring system. nih.gov

Generation of Dimeric and Bisindole Scaffolds

Bisindole alkaloids, which consist of two monomeric indole units, often exhibit greater biological potency than their single-unit counterparts. nih.gov The synthesis of these complex structures is a significant challenge in organic chemistry. nih.gov The 6-bromo-substituted indole core, as found in this compound, is a key building block for creating dimeric and bisindole scaffolds.

One notable example is the marine bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine, which has been isolated from marine organisms and serves as a scaffold for developing new compounds. researchgate.net The presence of the bromine atom on the bisindole structure is particularly advantageous, as it allows for late-stage functionalization through classic cross-coupling reactions like the Suzuki-Miyaura, Mizoroki-Heck, and Stille reactions. researchgate.net This capability enables the generation of diverse libraries of potentially active compounds. researchgate.net The general approach to forming such bisindole structures often involves the acid-catalyzed reaction of a 3-indolyl-methanamine derivative with another indole molecule. nih.gov

Synthetic strategies often involve a multi-step process, starting with the condensation of two equivalents of an indole with an appropriate electrophile. researchgate.net The indole framework itself is a good nucleophile, readily reacting with electrophiles to form intermediates that can be further elaborated into dimeric structures. princeton.edu

Advanced Synthetic Techniques and Methodological Refinements

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for the synthesis and derivatization of complex molecules like this compound.

Stereoselective Synthesis and Chiral Control in Indole-Ethanamine Chemistry

The ethanamine side chain of this compound contains a stereocenter, meaning it can exist as two non-superimposable mirror images (enantiomers). Controlling the stereochemistry during synthesis is crucial, as different enantiomers can have vastly different biological activities. A powerful method for achieving this is the catalytic asymmetric Friedel-Crafts reaction, which provides a direct route to optically active 3-indolyl-methanamines. nih.gov

This reaction involves the addition of an indole to an imine in the presence of a chiral catalyst. nih.gov While early methods often relied on chiral copper-complex catalysts, these were sometimes limited in scope, particularly with less reactive alkyl imines or certain indole substitution patterns. nih.gov A significant breakthrough has been the development of organocatalysis, using small, chiral organic molecules to induce enantioselectivity. princeton.edunih.gov

Bifunctional cinchona alkaloid catalysts have proven highly effective in this regard, promoting the asymmetric Friedel-Crafts reaction of a wide range of indoles with both aryl and alkyl imines, achieving high enantioselectivity. nih.gov Similarly, chiral imidazolidinone catalysts have been designed to facilitate the enantioselective coupling of indoles with α,β-unsaturated aldehydes, a process known as iminium catalysis. princeton.edu These catalysts work by forming a chiral iminium ion with the aldehyde, which then directs the nucleophilic attack of the indole to one face of the molecule, thereby controlling the stereochemical outcome. princeton.edu

Table 1: Examples of Catalysts in Asymmetric Indole Alkylation

| Catalyst Type | Reaction Type | Key Features |

| Chiral Cu-Complexes | Friedel-Crafts Reaction | Effective for aryl imines and α-imino esters. nih.gov |

| Bifunctional Cinchona Alkaloids | Friedel-Crafts Reaction | First efficient organocatalytic method for indoles and imines; broad scope. nih.gov |

| Chiral Imidazolidinones | Iminium Catalysis (Friedel-Crafts) | Enables enantioselective coupling of indoles with α,β-unsaturated aldehydes. princeton.edu |

Catalyst Development for Efficient Indole Derivatization

The development of novel catalysts is paramount for the efficient synthesis and functionalization of indole derivatives. The bromine atom at the C6 position of this compound is a key handle for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. researchgate.netnih.gov

Palladium catalysts are widely used for this purpose, facilitating reactions that form new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom. mdpi.comresearchgate.net This allows for the introduction of a wide variety of substituents, significantly expanding the chemical diversity of the resulting molecules. researchgate.net

Beyond palladium, other transition metals have emerged as powerful tools in indole chemistry. Gold catalysts, for example, have been employed in the cyclization of 2-alkynylarylazides to form the indole core. mdpi.com Cobalt catalysts have also been developed for efficient intramolecular cross-dehydrogenative coupling of ortho-alkenylanilines to synthesize indoles. mdpi.com The choice of catalyst is crucial and depends on the specific transformation desired, with ongoing research focused on developing catalysts with higher efficiency, broader substrate scope, and improved selectivity. mdpi.com

Advanced Analytical Techniques in Chemical Research of 1 6 Bromo 1h Indol 3 Yl Ethan 1 Amine and Its Derivatives

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of novel compounds. For 1-(6-bromo-1H-indol-3-yl)ethan-1-amine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and other spectroscopic methods like Infrared (IR) and Ultraviolet (UV) would be essential for full characterization. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR spectra would provide critical information for confirming the identity and structure of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. Key expected resonances would include:

Signals for the aromatic protons on the indole (B1671886) ring system. The substitution pattern, with a bromine at the C6 position and the ethanamine group at C3, would lead to a specific splitting pattern for the protons at the C4, C5, and C7 positions.

A signal for the proton at the C2 position of the indole ring.

A characteristic quartet for the methine (CH) proton of the ethanamine side chain, coupled to the adjacent methyl protons.

A doublet for the terminal methyl (CH₃) protons.

A broad singlet for the amine (NH₂) protons and another for the indole (NH) proton, which are often exchangeable with deuterium (B1214612) oxide (D₂O).

For comparison, the related compound 6-bromo-1H-indole shows characteristic signals in its ¹H NMR spectrum that help identify the protons on the benzene (B151609) portion of the indole core. chemicalbook.com Similarly, analysis of various 6-bromo-1H-indole derivatives consistently reveals specific chemical shifts and coupling constants that are invaluable for structural confirmation. nih.gov

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For the target compound, distinct peaks would be expected for the eight carbon atoms of the bromoindole core and the two carbons of the ethanamine side chain. The carbon attached to the bromine atom (C6) would show a characteristic chemical shift. Data for the parent 6-bromo-1H-indole scaffold is available and serves as a reference for assigning the signals of the indole core. nih.gov

| Expected ¹H NMR Resonances for this compound |

| Proton Type |

| Indole NH |

| Aromatic CH (Indole Ring) |

| Methine CH (Side Chain) |

| Amine NH₂ |

| Methyl CH₃ (Side Chain) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₁₁BrN₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition.

The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. mdpi.com

Predicted mass spectrometry data for a closely related N-methylated derivative, 1-(6-bromo-1-methyl-1H-indol-3-yl)ethan-1-amine, suggests the expected m/z for the protonated molecule [M+H]⁺ would be approximately 253.03349. uni.lu The primary fragmentation pathway for the target compound would likely involve the loss of the amine group or cleavage of the ethyl side chain, providing further structural confirmation.

| Predicted Mass Spectrometry Data for C₁₀H₁₁BrN₂ |

| Ion Type |

| Molecular Ion [M]⁺ |

| Protonated Ion [M+H]⁺ |

Vibrational (IR) and Electronic (UV) Spectroscopy Applications

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. Key absorptions expected for this compound include:

N-H stretching vibrations for the indole NH and the primary amine NH₂ groups, typically appearing in the 3200-3500 cm⁻¹ region.

C-H stretching vibrations for the aromatic and aliphatic C-H bonds.

C=C stretching vibrations for the aromatic indole ring.

C-N stretching vibrations.

C-Br stretching, which appears in the fingerprint region at lower wavenumbers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems. The indole ring system is a chromophore that absorbs UV light. The UV spectrum of indole derivatives typically shows characteristic absorption bands around 220 nm and 280 nm. nih.govresearchgate.net The presence of the bromine substituent and the ethanamine group may cause slight shifts in the absorption maxima (λ_max).

Chromatographic and Separation Techniques for Purity and Isolation

Chromatographic methods are fundamental for separating the target compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

HPLC is a highly efficient technique for both the analysis and purification of organic compounds. A reversed-phase HPLC method, likely using a C8 or C18 column, would be suitable for this compound. nih.govnih.gov

The mobile phase would typically consist of a mixture of an aqueous buffer (like acetic acid or formic acid) and an organic solvent such as methanol (B129727) or acetonitrile. sciepub.comacademicjournals.org A gradient elution, where the solvent composition is changed over time, would likely be employed to ensure good separation of the product from any starting materials or byproducts. Detection could be achieved using a UV detector, set to a wavelength where the indole chromophore absorbs strongly (e.g., 280 nm). nih.gov This method allows for the accurate quantification of the compound's purity.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-layer chromatography is a rapid and convenient method used to monitor the progress of a chemical reaction. sciepub.com A sample of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate solvent system (eluent).

For an indole derivative like this compound, a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) would be used as the eluent. By comparing the spot of the reaction mixture to spots of the starting materials, chemists can determine when the reaction is complete.

Because indole compounds are often UV-active, the spots on the TLC plate can be visualized under a UV lamp (typically at 254 nm). libretexts.orgyoutube.com Alternatively, the plate can be treated with a chemical stain, such as potassium permanganate (B83412) or an acidic vanillin (B372448) solution, which reacts with the compound to produce a colored spot. libretexts.orgsilicycle.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the most definitive analytical technique for the unambiguous determination of the three-dimensional structure of a molecule. thieme-connect.de For chiral compounds such as this compound, this method is uniquely powerful as it can establish the absolute configuration of stereocenters and provide detailed insights into the solid-state packing and intermolecular interactions that govern the crystalline form. nih.gov

The determination of absolute configuration via X-ray diffraction relies on the phenomenon of anomalous dispersion, also known as resonant scattering. researchgate.net This effect occurs when the X-ray radiation used in the experiment interacts with the core electrons of an atom, causing a phase shift in the scattered X-rays. thieme-connect.de The presence of a "heavy" atom in the molecular structure significantly enhances this effect, making the determination of the absolute configuration more precise and reliable. mit.edu In the case of this compound, the bromine atom serves as an excellent anomalous scatterer. The differences in intensity between Friedel pairs (reflections from opposite sides of a crystal plane, hkl vs. -h-k-l), which would be identical in the absence of anomalous scattering, become measurable and allow for the correct assignment of the molecule's true chirality. nih.govmit.edu A critical parameter in this analysis is the Flack parameter, which is refined during the structure solution process; a value close to zero for a given enantiomer confirms the correct absolute stereochemical assignment. nih.govresearchgate.net

Beyond absolute configuration, X-ray crystallography provides a detailed picture of the solid-state structure, revealing molecular conformation, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 6-Bromo-1H-indole-3-carboxylic acid, offers valuable insights into the expected solid-state behavior. nih.govresearchgate.net

For 6-Bromo-1H-indole-3-carboxylic acid, crystallographic analysis reveals a monoclinic crystal system with the space group P21/n. researchgate.net The detailed crystal data and structure refinement parameters are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₆BrNO₂ |

| Formula Weight | 240.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit Cell Dimensions | |

| a (Å) | 7.2229 (14) |

| b (Å) | 11.874 (2) |

| c (Å) | 11.079 (2) |

| β (°) | 108.37 (3) |

| Volume (ų) | 901.7 (3) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.768 |

The solid-state packing of this derivative is dominated by a network of hydrogen bonds. nih.gov The carboxylic acid groups form inversion dimers through strong O—H···O hydrogen bonds. researchgate.net These dimers are further connected into layers by N—H···O hydrogen bonds involving the indole nitrogen and a carboxylic oxygen atom. nih.govresearchgate.net

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| O2—H7···O1ⁱ | 0.97 (9) | 1.67 (10) | 2.627 (5) | 169 (8) |

| N1—H1A···O1ⁱⁱ | 0.86 | 2.16 | 2.928 (6) | 148 |

| Symmetry codes: (i) -x+1/2, y+1/2, -z+3/2; (ii) -x+1/2, y-1/2, -z+3/2 |

For this compound, the presence of the primary amine (-NH₂) and the indole N-H group would similarly lead to the formation of extensive hydrogen bonding networks, which would be the primary determinant of its crystal packing. Furthermore, in brominated organic compounds, other non-covalent interactions such as halogen bonding (e.g., Br···N or Br···Br interactions) can also play a significant role in stabilizing the solid-state structure. mdpi.com A complete X-ray crystallographic study would therefore precisely define these interactions and explain the compound's solid-state properties.

Structure Activity Relationship Sar and Rational Design Principles

Impact of Indole (B1671886) Ring Substitutions on Biological Activity

The indole nucleus is a common scaffold in many biologically active compounds and serves as a "privileged structure" in drug discovery. chula.ac.thnih.gov Modifications to this ring system, including the position and nature of substituents, can profoundly influence the pharmacological profile of the molecule.

Halogenation of the indole ring is a key strategy in modulating the biological activity of indole derivatives. The position and type of halogen can affect the molecule's electronic properties, lipophilicity, and binding affinity to target receptors.

Research into various indole-based compounds has demonstrated the significance of halogen substitutions. For instance, in the context of spirooxindole analogs, derivatives incorporating a 2,4-dichlorophenyl moiety were found to be highly active. researchgate.net Specifically, the presence of chlorine atoms on an associated phenyl ring enhanced the compound's potency against certain cancer cell lines. researchgate.net While this example is not a direct analog of 1-(6-Bromo-1H-indol-3-YL)ethan-1-amine, it highlights the general principle that halogenation can be a critical determinant of biological activity. The introduction of halogens like bromine at the C6 position of the indole ring can alter the molecule's interaction with target proteins, potentially leading to enhanced efficacy.

| Compound Class | Substituent | Observation | Reference |

|---|---|---|---|

| Spirooxindole Analogs | 2,4-dichlorophenyl | Most active against MDA-MB-23 and HepG2 cell lines. | researchgate.net |

| 3-Halo-2-CF3-Indoles | Cl, Br, I at C3 | Serve as versatile intermediates for creating derivatives with varied biological potential. | nih.gov |

Studies on various indole derivatives have shown that N-alkylation or N-acylation can lead to compounds with a range of biological activities, including anti-inflammatory and antihypertensive effects. nih.gov For example, the acylation of 2,3-diphenyl-5-methoxy-indole yielded N-substituted derivatives with notable pharmacological effects. nih.gov In other research, indole derivatives with tertiary amino and phenyl groups at the N1 position demonstrated significant activity against Staphylococcus aureus. researchgate.net These findings suggest that modifying the indole nitrogen of this compound could be a viable strategy to alter its biological activity and selectivity. Theoretical studies also indicate that substituent groups on the nitrogen heterocycle can significantly influence the hydrodenitrogenation (HDN) behavior of indole compounds, more so than substitutions on the aromatic rings. mdpi.com

While the C6 position is critical, substitutions at other positions on the indole ring, such as C7, also play a significant role in defining the biological activity. C7-functionalized indoles are important structural motifs found in many bioactive and pharmaceutical compounds. rsc.org

Direct C7 functionalization is challenging due to the inherent reactivity of the pyrrole (B145914) ring, but it has been achieved through various synthetic strategies. rsc.orgresearchgate.net Research has shown that C7-methylation of the indole core can be accomplished and that such modifications can lead to the creation of unnatural amino acids with unique properties. researchgate.net The introduction of a methyl group at the C7 position can impact the molecule's steric and electronic properties, potentially leading to altered receptor interactions and biological responses.

Influence of the Ethanamine Side Chain Modifications on Efficacy and Selectivity

The ethanamine side chain at the C3 position of the indole ring is a critical component for the biological activity of this class of compounds. Modifications to this side chain, including its stereochemistry and the derivatization of the amine group, can have a substantial impact on efficacy and selectivity.

The ethanamine side chain of this compound contains a chiral center at the carbon atom attached to the amine group. This means the compound can exist as two non-superimposable mirror images, or enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. nih.gov

| Compound | Enantiomer | Activity | Reference |

|---|---|---|---|

| 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine | R-isomer | High dopaminergic activity | nih.gov |

| 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine | S-isomer | Largely inactive | nih.gov |

Various chemical modifications can be made to the amine group, such as alkylation (e.g., methylation to form a secondary or tertiary amine), acylation (to form an amide), or sulfonylation (to form a sulfonamide). nih.gov These modifications can change the basicity, lipophilicity, and steric bulk of the side chain, leading to altered interactions with the receptor binding pocket. For instance, studies on dopamine (B1211576) receptor agonists have shown that functionalization of an amino group with different sulfonamides can significantly improve affinity for the D3 receptor. nih.gov However, such derivatization can also lead to a loss of agonist potency, indicating that the primary amine may be critical for receptor activation. nih.gov The synthesis of novel derivatives, such as those incorporating a thiazole (B1198619) ring, has also been explored to generate compounds with different biological activities. nih.gov

Linker Chemistry in Dimeric and Oligomeric Indole Scaffolds and its Biological Implications

The 6-bromoindole (B116670) moiety, a core component of this compound, serves as a versatile building block in the synthesis of more complex molecular architectures, including dimeric and oligomeric structures. The chemistry of the linkers used to connect these indole units is of paramount importance, as the nature of the linker—its length, flexibility, and chemical composition—can profoundly influence the resulting molecule's biological activity.

Research into compounds built upon the 6-bromoindole scaffold has demonstrated its utility in creating potent bioactive agents. For instance, 6-bromoindole is a key starting material for the synthesis of selective inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in hydrogen sulfide (B99878) (H2S) production in pathogenic bacteria. nih.gov In these designs, various chemical residues are attached to the nitrogen atom of the indole ring, effectively acting as linkers to other functional groups. nih.gov The synthesis of molecules like ((2-(6-bromo-1H-indol-1-yl)acetyl)glycine) and 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid showcases how different linker strategies (an acetyl-glycine unit versus a methyl-furan-carboxylic acid unit) can be employed. nih.gov These modifications are not arbitrary; they are designed to interact with specific biological targets. The biological implication of such linker-mediated dimerization or functionalization is significant, as these compounds have been shown to potentiate the effects of antibiotics on pathogenic bacteria, including resistant strains. nih.gov

The strategic choice of a linker can influence several key properties of the final compound:

Target Affinity and Selectivity: The linker or attached moiety can form additional interactions with the biological target, enhancing binding affinity and selectivity.

Pharmacokinetic Properties: The linker's characteristics can affect the molecule's solubility, membrane permeability, and metabolic stability.

Conformational Rigidity: The linker can control the relative orientation of the indole scaffolds, locking the molecule into a bioactive conformation.

The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, and the ability to connect multiple indole units through varied linker chemistry allows for the exploration of vast chemical space to develop compounds with novel or improved therapeutic properties. rjpn.org

Computational Chemistry in SAR Elucidation and Predictive Modeling

Computational chemistry provides indispensable tools for understanding the Structure-Activity Relationship (SAR) of indole derivatives like this compound. These in silico methods allow researchers to predict molecular interactions, rationalize experimental findings, and design new compounds with enhanced activity before undertaking costly and time-consuming synthesis.

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. nih.govresearchgate.net This method is crucial for understanding the molecular basis of a drug's action. For indole derivatives, docking studies have been successfully used to predict their binding modes and affinities for various biological targets, such as enzymes involved in microbial growth or neurotransmitter receptors. nih.govjmchemsci.comnih.gov

The process involves placing the 3D structure of the ligand (e.g., this compound) into the active site of the receptor and calculating a "docking score," which estimates the binding affinity, typically in kcal/mol. researchgate.net The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site. For example, docking studies on indole-based compounds have identified critical interactions with the active site of the DNA gyrase enzyme, a target for antibacterial agents. jmchemsci.com These simulations can show how the indole ring, the bromo-substituent, and the ethanamine side chain contribute to binding.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Indole Scaffold A | -8.5 | LYS76, LEU128 | Hydrogen Bond, Hydrophobic |

| 6-Bromoindole Derivative B | -9.2 | LYS76, PHE180 | Hydrogen Bond, π-π Stacking |

| Indole-ethanamine C | -9.5 | ASP181, LYS76, LEU128 | Salt Bridge, H-Bond, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of indole derivatives, a QSAR model can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent molecules.

In a typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), a set of aligned molecules is used to generate steric and electrostatic fields. nih.gov The model then correlates variations in these fields with changes in biological activity. The output is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a map might indicate that a bulky, electron-withdrawing group at the 6-position of the indole ring (like the bromine in the subject compound) is favorable for activity. Studies on indolylpropylpiperazine derivatives have successfully used 3D-QSAR to develop models with high predictive power for their affinity to the serotonin (B10506) transporter (SERT). nih.gov

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (External Test Set) | Interpretation |

|---|---|---|---|---|

| CoMFA | 0.625 | 0.967 | 0.85 | Good internal stability and high predictive power |

| CoMSIA | 0.523 | 0.959 | 0.82 | Good internal stability and high predictive power |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net For a compound like this compound, DFT can provide insights that are not accessible through classical molecular mechanics methods.

DFT calculations are used to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.org The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. DFT can also be used to calculate vibrational frequencies (to compare with experimental IR spectra), molecular electrostatic potential maps (which show the charge distribution), and other properties that help to characterize the molecule and predict its behavior in chemical reactions. researchgate.netresearchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1H-Indole | -5.65 | -0.21 | 5.44 |

| 6-Bromo-1H-indole | -5.78 | -0.55 | 5.23 |

| 6-Nitro-1H-indole | -6.21 | -1.15 | 5.06 |

Molecular Dynamics Simulations for Binding Stability Assessment

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-receptor complex over time. researchgate.net MD simulations model the atomic movements of the system, providing a dynamic view of the binding process and the stability of the interactions identified in docking. nih.gov

Key metrics analyzed from an MD simulation include the Root-Mean-Square Deviation (RMSD) and the Root-Mean-Square Fluctuation (RMSF). The RMSD of the ligand is monitored to see if it remains stably in the binding pocket or if it drifts away. A low and stable RMSD value suggests a stable binding mode. The RMSF of the protein residues can identify which parts of the protein are flexible and which are rigid upon ligand binding. researchgate.net The persistence of key hydrogen bonds and other interactions throughout the simulation provides further evidence of a stable complex. researchgate.net

| Simulation Time (ns) | Ligand RMSD (Å) | Number of Ligand-Receptor H-Bonds | Status |

|---|---|---|---|

| 0 | 0.0 | 4 | Initial Docked Pose |

| 50 | 1.2 | 3-4 | Stable |

| 100 | 1.3 | 3-4 | Stable |

| 150 | 1.4 | 2-3 | Stable |

| 200 | 1.3 | 3-4 | Stable |

Preclinical Biological Evaluation Studies

In Vitro Pharmacological Screening Assays

The in vitro evaluation of bromoindole compounds has uncovered significant potential in several key therapeutic areas. These laboratory-based assays are the first step in identifying biological activity, providing essential data on cytotoxicity, enzyme inhibition, receptor binding, and antimicrobial effects.

Bromoindole derivatives have been the subject of numerous studies to assess their potential as anticancer agents. Research indicates that the indole (B1671886) nucleus, particularly when substituted with a bromine atom, is a promising scaffold for developing new cytotoxic and antiproliferative drugs.

Various derivatives have demonstrated significant activity against a range of human cancer cell lines. For instance, studies on 1-(6-Bromo-1H-indol-4-yl)ethan-1-one, a structural isomer of the lead compound, showed that it effectively inhibited cell growth and induced apoptosis in breast cancer cell lines . Another related compound, 3-bromo-1-ethyl-1H-indole, exhibited substantial and selective cytotoxicity against different cancer cell lines nih.gov. Furthermore, derivatives based on the related 1H-indazole-3-amine core structure have shown promising inhibitory effects against chronic myeloid leukemia (K562), lung (A549), prostate (PC-3), and hepatoma (Hep-G2) cancer cells researchgate.net. One of these indazole derivatives, compound 6o, was particularly effective against the K562 cell line with an IC₅₀ value of 5.15 µM and demonstrated good selectivity compared to normal cells researchgate.net.

| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 1-(6-Bromo-1H-indol-4-yl)ethan-1-one | Breast Cancer | Inhibited cell growth and induced apoptosis | |

| 3-Bromo-1-ethyl-1H-indole | Various Cancer Lines | Substantial selective cytotoxicity | nih.gov |

| 1H-indazole-3-amine Derivative (6o) | Chronic Myeloid Leukemia (K562) | IC₅₀ = 5.15 µM | researchgate.net |

The ability of bromoindole derivatives to inhibit specific enzymes is a key area of investigation for their therapeutic application.

Acetylcholinesterase (AChE) Inhibition: A derivative synthesized from 2-(6-bromo-1H-indol-3-yl)ethan-1-amine, an isomer of the title compound, was found to directly inhibit AChE activity. nih.govnih.gov In a test-tube assay, this derivative, named 6-bromotryptamine A, demonstrated a dose-dependent inhibition of AChE, reducing its activity to approximately 45% of the control at a concentration of 50 µM. nih.gov This activity is particularly relevant for the development of treatments for neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov

Other Enzyme Inhibition: Beyond AChE, bromoindole-based structures have been identified as potent inhibitors of other enzymes. A number of 6-bromoindole (B116670) derivatives have been developed as selective inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in producing H₂S in pathogenic bacteria, which enhances bacterial sensitivity to antibiotics. nih.govresearchgate.netdntb.gov.ua Additionally, 3-bromo-1-ethyl-1H-indole has shown promising inhibitory activity against glutathione (B108866) S-transferase (GST) isozymes, which are often overexpressed in cancer cells and contribute to drug resistance nih.gov.

| Compound/Derivative | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| 6-bromotryptamine A | Acetylcholinesterase (AChE) | ~55% inhibition at 50 µM | nih.gov |

| NL1, NL2, NL3 (6-bromoindole-based) | Bacterial Cystathionine γ-lyase (bCSE) | Selective inhibitors that potentiate antibiotics | nih.govdntb.gov.ua |

| 3-Bromo-1-ethyl-1H-indole | Glutathione S-transferase (GST) | Promising inhibitory effects | nih.gov |

The structural similarity of the indole core to endogenous neurotransmitters like serotonin (B10506) has prompted extensive investigation into the interaction of bromoindole derivatives with neuronal receptors.

Halogenated indole alkaloids, in particular, have been explored for their neurological activity. Studies on compounds such as 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine revealed nanomolar binding affinities for serotonin receptors, specifically 5-HT₁A and 5-HT₇ nih.gov. This suggests that the antidepressant-like effects observed in animal models for these compounds may be mediated, at least in part, through their interaction with the serotonergic system nih.gov. Other research has focused on designing multitarget ligands based on an indole structure that show high affinity for the serotonin transporter (SERT) as well as for dopamine (B1211576) D₂ receptors, which are key targets in managing major depressive disorder nih.gov.

The rise of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents, and bromoindole alkaloids have emerged as a promising source.

The marine bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine has demonstrated significant antimicrobial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govnih.gov This compound showed a minimum inhibitory concentration (MIC) of 2 µg/mL against both MRSA and methicillin-susceptible S. aureus (MSSA) strains. nih.gov Furthermore, it was effective at inhibiting biofilm formation, a key factor in chronic infections. At its MIC value, it reduced biofilm formation by approximately 50%, and at twice the MIC, biofilm formation was completely inhibited. nih.gov Other related compounds, such as 6-bromoindolglyoxylamide derivatives, have also shown intrinsic antimicrobial activity against Gram-positive bacteria and antibiotic-enhancing properties against the Gram-negative bacterium Pseudomonas aeruginosa nih.gov.

| Compound | Bacterial Strain | MIC | Biofilm Inhibition | Reference |

|---|---|---|---|---|

| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine | S. aureus CH 10850 (MRSA) | 2 µg/mL | 52.6% at MIC; 100% at 2x MIC | nih.gov |

| S. aureus ATCC 29213 (MSSA) | 2 µg/mL | 49.6% at MIC; 100% at 2x MIC | nih.gov |

The therapeutic potential of bromoindole derivatives extends to antiviral and antiparasitic applications.

Antiviral Activity: A complex water-soluble bromoindole derivative, dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, was found to have a reliable antiviral effect against SARS-CoV-2 in vitro. This compound completely inhibited the replication of the virus at a concentration of 52.0 μM and demonstrated a high selectivity index (SI = 78.6) with an IC₅₀ of 1.06 µg/mL, marking it as a candidate for further development nih.gov.

Antiparasitic Activity: In the search for new treatments for leishmaniasis, a library of hydrophilic bisindole analogues was screened for efficacy against Leishmania infantum. Several compounds showed IC₅₀ values below 10 µM against the promastigote form of the parasite. The most potent compound had an IC₅₀ of 2.7 µM, and when tested against the more clinically relevant intracellular amastigote form, it showed an IC₅₀ of 6.8 µM researchgate.net.

In Vivo Efficacy and Mechanism Validation in Preclinical Models

Following promising in vitro results, select bromoindole derivatives have been advanced to in vivo studies using animal models to assess their efficacy and further elucidate their mechanisms of action.

A derivative of 2-(6-bromo-1H-indol-3-yl)ethan-1-amine was tested in a mouse model of Alzheimer's disease. The compound significantly prevented scopolamine-induced short-term cognitive impairments, an effect attributed to its dual mechanism of inhibiting AChE and blocking the formation of β-amyloid oligomers. nih.govnih.gov

Finally, in vivo studies on halogenated tryptamine (B22526) derivatives in mice have confirmed their potential as antidepressant and sedative agents, corroborating the in vitro receptor binding data nih.gov.

Animal Models for Neurodegenerative Disorders (e.g., Scopolamine-Induced Cognitive Impairment)

There is no available research data on the evaluation of 1-(6-Bromo-1H-indol-3-YL)ethan-1-amine in animal models of neurodegenerative disorders, including the scopolamine-induced cognitive impairment model.

Evaluation in Animal Models of Microbial Infections

No studies were found that assess the efficacy of this compound in animal models of microbial infections.

Assessment in Behavioral Neuroscience Paradigms (e.g., Forced Swim Test, Locomotor Activity Test)

There is no available research data detailing the assessment of this compound in behavioral neuroscience paradigms such as the forced swim test or the locomotor activity test.

Future Directions and Research Perspectives

Development of Novel and Green Synthetic Routes for 1-(6-Bromo-1H-indol-3-YL)ethan-1-amine and its Analogs

The synthesis of this compound and its analogs is foundational for any further investigation. Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic methodologies.

Current and Plausible Synthetic Approaches: Conventional synthesis would likely start from 6-bromoindole (B116670). google.com A common strategy involves a Friedel-Crafts acylation at the 3-position with an appropriate acylating agent, followed by reductive amination of the resulting ketone to install the ethanamine side chain. A patent for a related derivative outlines a multi-step process involving a Friedel-Crafts reaction, amidation, reduction, and subsequent protection steps, highlighting a viable, albeit lengthy, pathway. google.com

Future Green Chemistry Perspectives: Future synthetic development is expected to align with the principles of green chemistry. This includes:

Catalysis: Employing heterogeneous or recyclable catalysts to improve reaction efficiency and reduce waste. Palladium-catalyzed cross-coupling reactions are already used to modify the bromo-position of the indole (B1671886) core, a technique that could be adapted for analog synthesis. researchgate.netnih.gov

Alternative Solvents: Moving away from hazardous chlorinated solvents towards greener alternatives like water, ethanol, or supercritical fluids.

One-Pot Reactions: Designing multi-step syntheses that can be performed in a single reaction vessel to minimize purification steps and solvent usage.

Flow Chemistry: Utilizing continuous flow reactors for safer, more scalable, and efficient production with precise control over reaction parameters.

| Synthetic Strategy | Key Features & Future Improvements |

| Friedel-Crafts Acylation/Reductive Amination | Established route starting from 6-bromoindole. Future work could focus on using milder Lewis acids and more environmentally benign reducing agents. google.com |

| Palladium-Catalyzed Cross-Coupling | Versatile for creating analogs by modifying the 6-position. Green improvements include developing more stable and recyclable catalysts. researchgate.netnih.gov |

| Enzymatic Synthesis | Biocatalysis could offer high stereoselectivity for chiral amine synthesis under mild, aqueous conditions. |

| Flow Chemistry | Enables rapid optimization, improved safety for hazardous reactions, and easier scalability. |

Exploration of New Pharmacological Targets for Indole-Ethanamine Scaffolds

The indole-ethanamine scaffold is a well-known pharmacophore, structurally similar to neurotransmitters like serotonin (B10506), making it a prime candidate for neuropharmacological applications. mdpi.com However, the versatility of the indole ring allows its derivatives to interact with a wide array of biological targets. mdpi.com

Future research should aim to explore novel pharmacological targets beyond the traditional scope.

Metabolic Diseases: Novel indole ethylamine (B1201723) derivatives have recently been designed as dual-target regulators of lipid metabolism, targeting Peroxisome proliferator-activated receptor alpha (PPARα) and Carnitine palmitoyltransferase 1 (CPT1) for potential application in nonalcoholic fatty liver disease (NAFLD). nih.govnih.govresearchgate.net This opens a new avenue for the this compound scaffold.

Infectious Diseases: A significant area of interest is the development of antibiotic potentiators. Derivatives of 6-bromoindole have been identified as inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme responsible for producing hydrogen sulfide (B99878), which helps protect pathogenic bacteria from oxidative stress. researchgate.netnih.govnih.gov Inhibiting bCSE can resensitize resistant bacteria to existing antibiotics. nih.gov

Oncology: Indole derivatives are known to act as anticancer agents through various mechanisms, including inhibition of tubulin polymerization, protein kinases, and histone deacetylases (HDACs). mdpi.com The specific substitution pattern of this compound could be optimized to target novel or less-explored cancer-related proteins.

Advanced Computational Drug Design and Virtual Screening Methodologies

Modern drug discovery heavily relies on computational techniques to accelerate the identification and optimization of lead compounds. These in silico methods are particularly well-suited for exploring the potential of the this compound scaffold.

Virtual Screening: Large libraries of virtual analogs can be rapidly screened against the 3D structures of known or novel protein targets to identify potential binders. This allows for the efficient prioritization of compounds for synthesis and biological testing.

Molecular Docking: This technique can predict the binding mode and affinity of a ligand within a protein's active site. For example, in silico docking has been used to demonstrate how novel indole ethylamine derivatives bind to the PPARα receptor. nih.govresearchgate.net This approach can be used to understand how modifications to the this compound structure would affect its interaction with various targets.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more accurate assessment of binding stability and the role of conformational changes.

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate chemical structure with biological activity, QSAR studies can guide the rational design of more potent and selective analogs.

Potential for Combination Therapies Involving this compound Derivatives

The future of medicine is increasingly moving towards combination therapies to enhance efficacy, reduce side effects, and overcome drug resistance. Derivatives of this compound are promising candidates for such strategies.

Oncology: In cancer treatment, an indole-based compound could be combined with a traditional cytotoxic agent. The indole derivative might inhibit a specific signaling pathway that cancer cells use to survive, making them more susceptible to the cytotoxic drug.

Infectious Diseases: As mentioned, 6-bromoindole derivatives that inhibit bacterial defense mechanisms like bCSE could be co-administered with conventional antibiotics. researchgate.netnih.gov This approach could rejuvenate the effectiveness of older antibiotics against resistant strains of bacteria like Staphylococcus aureus or Pseudomonas aeruginosa. nih.gov

Application in Chemical Biology Tools and Probes for Mechanistic Studies

Beyond direct therapeutic applications, derivatives of this compound can be developed into sophisticated chemical biology tools to investigate biological processes. The versatility of the 6-bromoindole core is an advantage, as the bromine atom can be readily functionalized through reactions like palladium-catalyzed cross-coupling. researchgate.netchemimpex.com

This allows for the attachment of various functional groups to create specialized probes:

Fluorescent Probes: By attaching a fluorophore, researchers can visualize the localization of the compound within cells and tissues, helping to identify its sites of action.

Photoaffinity Probes: These probes contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein. This allows for the irreversible labeling and subsequent identification of the direct molecular target.

Biotinylated Probes: Incorporating a biotin (B1667282) tag allows for the affinity-based purification of the target protein from complex biological samples using streptavidin-coated beads, a crucial step in target identification and validation.

By developing these tools, researchers can elucidate the precise mechanism of action of bioactive this compound derivatives, providing fundamental insights that can guide future drug development efforts.

Q & A

Q. What are the standard synthetic routes for 1-(6-Bromo-1H-indol-3-YL)ethan-1-amine?

The compound is commonly synthesized via condensation reactions. For example, describes a method where 2-(6-Bromo-1H-indol-3-yl)ethan-1-amine reacts with 2-(4-bromo-phenyl)acetic acid using hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in dichloromethane (DCM) under ambient conditions for 12 hours. This yields a purity >99%, validated by HPLC. Alternative routes may involve reductive amination of 1-(6-Bromo-1H-indol-3-yl)ethan-1-one (see structural data in ) using catalysts like palladium under hydrogen atmospheres .

Q. How is the compound characterized to confirm its structure and purity?

Key techniques include:

- NMR Spectroscopy : For structural verification (e.g., indole proton signals at δ 7.0–7.5 ppm, amine protons at δ 1.5–2.5 ppm).

- HPLC : To assess purity (>99% as per ).

- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., CHBrN, MW 239.11 g/mol).

- X-ray Crystallography : SHELX software ( ) can resolve crystallographic ambiguities for solid-state characterization .

Q. What are the recommended storage conditions to ensure stability?

Store at 2–8°C in inert atmospheres (e.g., argon) and protect from light to prevent bromine dissociation or amine oxidation. (for a related bromo-indazole) recommends similar conditions .

Advanced Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and scalability?

- Catalyst Screening : Use heterogeneous palladium catalysts () for reductive steps, which operate under mild conditions (1 atm H, aqueous media) to improve sustainability.

- Micellar Catalysis : highlights aqueous micellar systems to enhance reaction efficiency and reduce organic solvent use.

- Flow Chemistry : Continuous flow systems may mitigate scalability challenges associated with batch reactions .

Q. What analytical techniques resolve structural ambiguities or confirm stereochemistry?

- Chiral HPLC : To separate enantiomers if asymmetric synthesis is involved.

- Vibrational Circular Dichroism (VCD) : For absolute configuration determination.

- SHELXL Refinement : High-resolution X-ray data ( ) can confirm bond lengths/angles and detect crystallographic twinning .

Q. How does the compound interact with biological targets, and what assays are appropriate?

- Enzymatic Assays : demonstrates its derivative’s role in acetylcholinesterase inhibition. Use Ellman’s method to measure enzyme activity.

- β-Amyloid Aggregation Studies : Thioflavin T fluorescence assays to monitor oligomer formation (as in ).

- Cellular Uptake : Radiolabeled analogs (e.g., C-tagged) can track biodistribution in vitro .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity across studies?

- Control for Isomerism : Ensure synthetic routes do not produce undesired regioisomers (e.g., 5-bromo vs. 6-bromo indole derivatives, as in ).

- Assay Variability : Standardize protocols (e.g., IC measurements under identical pH/temperature conditions). shows conflicting α-glucosidase inhibition results for structurally similar indazoles, emphasizing the need for rigorous controls .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Solvent | Dichloromethane (DCM) | |

| Coupling Reagents | HOBt/EDC | |

| Catalytic Reduction | Pd/C, H (1 atm) | |

| Purity Validation | HPLC (>99%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.